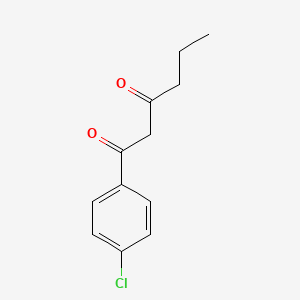
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C14H22N4O2. It is primarily used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-5-nitropyridin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4-(4-amino-5-aminopyridin-2-yl)piperazine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is used in several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The compound’s structure allows it to bind to active sites or receptor domains, thereby modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H21N5O4 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-8-10(15)11(9-16-12)19(21)22/h8-9H,4-7H2,1-3H3,(H2,15,16) |
Clave InChI |
KAEPUFMWSRPELV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)


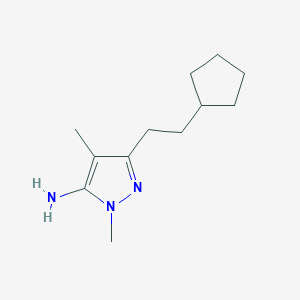

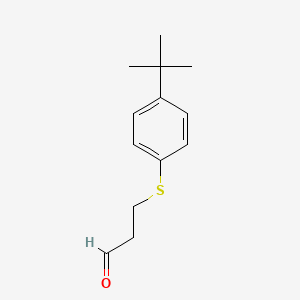
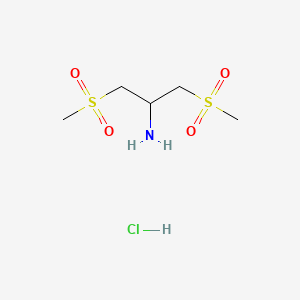
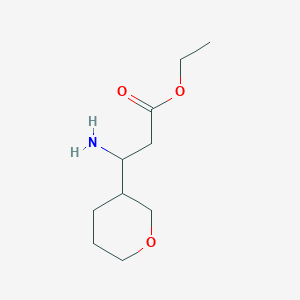
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
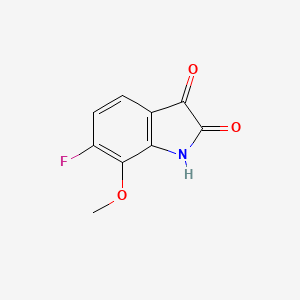

![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)
